molecular formula C12H16N2O2 B556360 (S)-2-Acetamido-N-methyl-3-phenylpropanamide CAS No. 17186-60-6

(S)-2-Acetamido-N-methyl-3-phenylpropanamide

Cat. No. B556360
CAS RN: 17186-60-6
M. Wt: 220.27 g/mol
InChI Key: RLHSJVFEMKHRDJ-NSHDSACASA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yield .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

  • Anticonvulsant Activities :

    • Substituted N-benzyl 2-acetamidoacetamides, including derivatives of (S)-2-Acetamido-N-methyl-3-phenylpropanamide, have shown significant protection against seizures induced by maximal electroshock in mice and rats (Choi, Stables, & Kohn, 1996).
    • Other studies have focused on the synthesis of various derivatives of (S)-2-Acetamido-N-methyl-3-phenylpropanamide and their anticonvulsant activities (Kohn et al., 1991).
  • Synthesis of Derivatives for Pharmacological Applications :

    • Research has been conducted on the synthesis of methyl (Z/E)-2-acetamido(or benzamido)-3-aryl 2-butenoates, potentially related to (S)-2-Acetamido-N-methyl-3-phenylpropanamide, for use in various pharmacological applications (Cativiela, Villegas, & Nelendez, 1986).
  • Investigations into Molecular Structure and Properties :

    • Studies have been done on the crystal structure of compounds related to (S)-2-Acetamido-N-methyl-3-phenylpropanamide, which helps in understanding their molecular features responsible for pharmacological activities (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
  • Applications in Synthesis of Novel Compounds :

    • The compound has been used in the synthesis of novel pharmacologically active compounds, such as hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
  • Targeting Specific Receptors in Medical Research :

    • There's research into using analogues of (S)-2-Acetamido-N-methyl-3-phenylpropanamide to identify and target specific receptors, such as the NK2 receptor (Kersey et al., 1996).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future study .

properties

IUPAC Name

(2S)-2-acetamido-N-methyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)14-11(12(16)13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,16)(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHSJVFEMKHRDJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427187
Record name Nalpha-Acetyl-N-methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Acetamido-N-methyl-3-phenylpropanamide

CAS RN

17186-60-6
Record name Nalpha-Acetyl-N-methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Mandrioli, M Protti, L Marincich, L Mercolini - Analytica, 2021 - mdpi.com
The term seizures includes a wide array of different disorders with variable etiology, which currently represent one of the most important classes of neurological illnesses. As a …
Number of citations: 2 www.mdpi.com
F Carrascoza, S Zaric, R Silaghi-Dumitrescu - Journal of Molecular …, 2014 - Elsevier
Potential energy surface (PES) were built for nineteen amino acids using density functional theory (PW91 and DFT M062X/6-311**). Examining the energy as a function of the φ/ψ …
Number of citations: 40 www.sciencedirect.com

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